2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a naphthalen-1-yl acetamide group at position 5 and a sulfanyl-linked acetamide moiety bound to a 1,3-thiazol-2-yl group at position 2. Its structural complexity arises from the integration of heterocyclic rings (thiadiazole and thiazole) and aromatic systems (naphthalene), which are known to enhance biological activity, particularly in antimicrobial and enzyme-inhibitory contexts .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S3/c25-15(10-13-6-3-5-12-4-1-2-7-14(12)13)21-18-23-24-19(29-18)28-11-16(26)22-17-20-8-9-27-17/h1-9H,10-11H2,(H,20,22,26)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMAXIBELMDPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile. The naphthalene moiety is introduced via an acylation reaction, and the final thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds containing thiadiazole and thiazole moieties exhibit significant antimicrobial activity. The specific compound has been studied for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Potential
The compound's structural features suggest potential anticancer properties. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . Preliminary studies indicate that the naphthalenic structure may enhance cytotoxicity against specific cancer cell lines.
3. Anti-inflammatory Effects
Compounds similar to 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide have demonstrated anti-inflammatory effects in vitro. Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce the expression of inflammatory mediators in cellular models . This suggests potential applications in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Formation of Thiadiazole Ring: Utilizing hydrazine derivatives and appropriate carboxylic acids.
- Introduction of Naphthalene Substituent: Achieved through electrophilic aromatic substitution or coupling reactions.
- Final Acetamide Formation: Involves acylation reactions with acetic anhydride or acetyl chloride .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of various thiadiazole derivatives against clinical isolates of bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant cell death at low micromolar concentrations, with further investigation into the underlying mechanisms revealing involvement of apoptosis pathways .
Mechanism of Action
The mechanism of action of 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aryl/Substituent Groups
a) 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide
- Structure : Replaces the naphthalene-thiadiazole system with a 3,4-dichlorophenyl group directly attached to the acetamide-thiazole backbone.
- Crystallographic studies reveal N–H···N hydrogen-bonded dimers, which stabilize the solid-state structure .
b) 2-((5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)thio)-N-(3-Chlorophenyl)acetamide
- Structure : Features a benzylthio group on the thiadiazole ring and a 3-chlorophenyl acetamide.
- The chloro group enhances polarity, improving crystallinity .
- Activity: Not explicitly reported, but the thiadiazole-thioether linkage is common in antimicrobial agents.
c) N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[[5-(Naphthalen-1-ylmethylsulfanyl)-1,3,4-Thiadiazol-2-yl]sulfanyl]acetamide
- Structure : Incorporates a naphthalen-1-ylmethylsulfanyl group on the thiadiazole and a dihydrobenzodioxin acetamide.
- Properties : The methylsulfanyl linker increases flexibility compared to the rigid naphthalene acetamide in the target compound. The benzodioxin group may improve solubility due to its oxygen-rich structure .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
Table 2: Spectral Data Comparison
Biological Activity
The compound 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature.
Biological Activity Overview
-
Antimicrobial Activity :
- Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential :
- Anti-inflammatory Effects :
- Carbonic Anhydrase Inhibition :
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
The biological activities of 1,3,4-thiadiazole derivatives are attributed to their ability to interact with various biological targets:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving 1,3-dipolar cycloaddition or nucleophilic substitution. For example:
- Step 1 : Prepare intermediate 2-azido-N-phenylacetamide derivatives by reacting 2-chloro-N-phenylacetamides with sodium azide (NaN₃) in a toluene-water mixture under reflux (5–7 h) .
- Step 2 : Use copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in t-BuOH-H₂O) for cycloaddition between azides and alkynes to form the 1,3,4-thiadiazole core .
- Optimization : Adjust solvent ratios (e.g., 3:1 t-BuOH-H₂O) and catalyst loading (10 mol% Cu(OAc)₂) to improve yield. Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, thiazole/triazole protons at δ 5.3–5.5 ppm) and carbon signals (e.g., carbonyl at ~165 ppm) .
- IR Spectroscopy : Identify key functional groups (amide C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for intermediates: 404.1359 vs. observed 404.1348) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally similar acetamide derivatives?
- Methodology :
- X-ray Diffraction : Compare torsion angles and hydrogen-bonding motifs. For example, in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle between the thiazole and dichlorophenyl rings is 61.8°, with N–H···N hydrogen bonds forming R₂²(8) motifs .
- Validation : Cross-reference with density functional theory (DFT) calculations to validate bond lengths/angles and electronic properties .
Q. What strategies are effective for evaluating the compound’s bioactivity against resistant bacterial strains?
- Methodology :
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with structurally related compounds (e.g., thiazole-containing acetamides with reported MICs of 2–8 µg/mL) .
- Mechanistic Studies : Perform molecular docking to assess interactions with bacterial targets (e.g., penicillin-binding proteins or DNA gyrase) .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodology :
- Derivatization : Synthesize analogs with modifications to the naphthalene, thiadiazole, or thiazole moieties. For example, replace naphthalen-1-yl with substituted phenyl groups to assess steric/electronic effects .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions (e.g., electron-withdrawing groups on phenyl rings) with antimicrobial potency .
Q. What experimental approaches address discrepancies in reaction yields between batch syntheses?
- Methodology :
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
